Benzene, 1,1'-(chloromethylene)bis[2-methyl-

Description

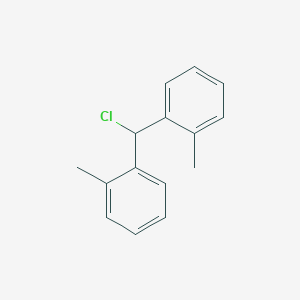

Benzene, 1,1'-(chloromethylene)bis[2-methyl-, also known as Chlorodiphenylmethane or Benzhydryl chloride (CAS 90-99-3), is an organochlorine compound with the molecular formula C₁₃H₁₁Cl and an average molecular mass of 202.68 g/mol . Its structure consists of two benzene rings linked by a chlorinated methylene group (-CHCl-).

Properties

IUPAC Name |

1-[chloro-(2-methylphenyl)methyl]-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKVUSHDWONRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705877 | |

| Record name | 1,1'-(Chloromethylene)bis(2-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60973-61-7 | |

| Record name | 1,1'-(Chloromethylene)bis(2-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(chloromethylene)bis[2-methyl-] typically involves the chlorination of diphenylmethane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CHCl}\text{C}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of Benzene, 1,1’-(chloromethylene)bis[2-methyl-] involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(chloromethylene)bis[2-methyl-] undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the chloromethylene group can yield diphenylmethane.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

Substitution: Formation of diphenylmethanol or diphenylmethylamine.

Oxidation: Formation of benzophenone or benzhydrol.

Reduction: Formation of diphenylmethane.

Scientific Research Applications

Benzene, 1,1’-(chloromethylene)bis[2-methyl-] has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(chloromethylene)bis[2-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The chloromethylene group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological molecules. The pathways involved include the activation or inhibition of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Key Properties:

- Melting Point : 20.5°C

- Boiling Point : 173°C at 19 Torr (2.53 kPa) ; 140°C at 399 Pa (3.99 hPa)

- Density : 1.1398 g/cm³ at 20°C

- Refractive Index : 1.5951

- SMILES :

ClC(C1=CC=CC=C1)C2=CC=CC=C2 - Applications: Used as a pharmaceutical intermediate, notably in synthesizing diphenhydramine (an antihistamine) .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares Benzene, 1,1'-(chloromethylene)bis[2-methyl- with compounds sharing analogous benzene-based frameworks but differing in substituent groups:

Physicochemical Behavior

- Boiling Point Trends: The chloromethylene derivative’s boiling point (173°C at 19 Torr) reflects moderate volatility compared to non-halogenated analogues. Ethynediyl-linked compounds, lacking polar substituents, likely exhibit lower boiling points.

- Solubility : Chlorodiphenylmethane’s low water solubility (typical of chlorinated aromatics) contrasts with more polar derivatives like sulfonated benzene polymers (e.g., Benzene, 1,1'-oxybis-, tetrapropylene derivatives, sulfonate in ), which are water-soluble due to ionic groups.

Research Findings and Industrial Relevance

- Synthetic Utility: Benzhydryl chloride is synthesized via chlorination of diphenylmethanol using reagents like phosphorus pentachloride . Its reactivity is exploited in Grignard reactions and Friedel-Crafts alkylation.

- Toxicity Profile : Classified as a lachrymator and skin irritant , its handling requires stringent safety measures.

Biological Activity

Benzene, 1,1'-(chloromethylene)bis[2-methyl-] (commonly referred to as chlorodiphenylmethane) is a compound with significant biological activity due to its unique chemical structure. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its potential applications in various fields such as pharmacology and toxicology.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₁Cl

- Molecular Weight : 202.679 g/mol

- CAS Registry Number : 90-99-3

- IUPAC Name : Benzene, 1,1'-(chloromethylene)bis[2-methyl-]

The compound features a central chloromethylene linkage with two methyl-substituted phenyl groups. This arrangement influences its solubility and interaction with biological systems.

Biological Activity

Benzene derivatives like chlorodiphenylmethane exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that benzene derivatives can possess antimicrobial activity against various pathogens. For instance, quaternary ammonium compounds (QACs), which include similar structures, are known for their effectiveness against bacteria, fungi, and viruses .

- Toxicological Effects : The compound has been studied for its potential toxic effects. In animal models, exposure to chlorodiphenylmethane has shown hepatotoxicity and neurotoxicity at certain concentrations, indicating the need for careful handling and assessment in industrial applications .

The biological activity of chlorodiphenylmethane can be attributed to several mechanisms:

- Membrane Disruption : Similar to other QACs, it may disrupt microbial cell membranes, leading to cell lysis and death. This is particularly effective against biofilms formed by pathogenic bacteria .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways in microorganisms, further contributing to its antimicrobial effects.

- Reactive Oxygen Species (ROS) Generation : Chlorodiphenylmethane can induce oxidative stress in cells by generating ROS, which damages cellular components such as lipids, proteins, and DNA.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzene derivatives against Gram-positive and Gram-negative bacteria. Chlorodiphenylmethane was found to be effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL. The mechanism was primarily attributed to membrane disruption and subsequent leakage of cellular contents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 100 μg/mL |

Case Study 2: Toxicological Assessment

In a toxicological study involving rats, exposure to chlorodiphenylmethane resulted in significant liver damage characterized by elevated liver enzymes (ALT and AST). Histopathological examination revealed necrosis of hepatocytes at high doses (200 mg/kg), emphasizing the compound's potential hepatotoxicity .

| Dose (mg/kg) | ALT (U/L) | AST (U/L) | Histopathological Findings |

|---|---|---|---|

| Control | 15 | 20 | Normal |

| 100 | 45 | 50 | Mild Necrosis |

| 200 | 120 | 140 | Severe Necrosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.